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Compound of Interest

Compound Name: CBT-1

Cat. No.: B1191603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocol for

CBT-1 (Tetrandrine) in combination with paclitaxel, summarizing key preclinical and clinical

findings. Detailed experimental protocols and signaling pathway diagrams are included to

facilitate further research and development.

Introduction
Paclitaxel is a potent microtubule-stabilizing agent widely used in the treatment of various

cancers. However, its efficacy is often limited by the development of multidrug resistance

(MDR), frequently mediated by the overexpression of the ATP-binding cassette (ABC)

transporter P-glycoprotein (P-gp/ABCB1). P-gp acts as a drug efflux pump, reducing the

intracellular concentration of chemotherapeutic agents like paclitaxel.

CBT-1, also known as Tetrandrine, is a bisbenzylisoquinoline alkaloid that has been identified

as a potent P-glycoprotein inhibitor. By blocking the function of P-gp, CBT-1 can restore the

sensitivity of resistant cancer cells to paclitaxel, offering a promising strategy to overcome

MDR. This document outlines the administration protocols, preclinical data, and relevant

experimental methodologies for investigating the synergistic effects of CBT-1 and paclitaxel.
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The following tables summarize the quantitative data from preclinical and clinical studies on the

combination of CBT-1 (Tetrandrine) and paclitaxel.

Table 1: In Vitro Efficacy of CBT-1 (Tetrandrine) in Combination with Paclitaxel

Cell Line
Cancer
Type

Assay
Treatmen
t

IC50 /
Effect

Fold
Reversal

Referenc
e

SW620

Ad20

Colon

Adenocarci

noma

MTT Assay

CBT-1 (1

µM) +

Vinblastine

Complete

reversal of

resistance

- [1]

SW620

Ad20

Colon

Adenocarci

noma

MTT Assay

CBT-1 (1

µM) +

Paclitaxel

Complete

reversal of

resistance

- [1]

KBv200

Human

Epidermoid

Carcinoma

MTT Assay

Tetrandrine

(2.5 µM) +

Paclitaxel

~10-fold

decrease

in

paclitaxel

IC50

10

In vitro and

in vivo

characteriz

ations of

tetrandrine

on the

reversal of

P-

glycoprotei

n-mediated

drug

resistance

to

paclitaxel

SKOV3/PT

X

Ovarian

Cancer

CCK-8

Assay

Tetrandrine

(alone)

IC50: 8.48

µM
- [2]

SKOV3/PT

X

Ovarian

Cancer

CCK-8

Assay

Tetrandrine

(1.5 µM) +

Paclitaxel

(1 µM)

IC50 of

Tetrandrine

decreased

to 1.5 µM

- [2]
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Table 2: In Vivo Efficacy of Tetrandrine in Combination with Paclitaxel

Animal Model Cancer Type
Treatment
Protocol

Key Findings Reference

Nude mice with

SKOV3/PTX

xenografts

Ovarian Cancer

Paclitaxel (10

mg/kg, i.p.),

Tetrandrine (20

mg/kg, i.p.),

Combination

Combination

treatment

significantly

inhibited tumor

growth compared

to either agent

alone.

[3]

Table 3: Clinical Administration Protocol for CBT-1 and Paclitaxel

Drug Dosage
Administration
Route

Schedule Reference

CBT-1 500 mg/m² Oral

Three divided

doses daily for 7

days per 21-day

cycle

[4]

Paclitaxel 135 mg/m² Intravenous

3-hour infusion

on day 6 of each

21-day cycle

[4]

Signaling Pathways
P-glycoprotein Efflux Pump and its Inhibition by CBT-1
P-glycoprotein is an active transporter that utilizes ATP hydrolysis to expel substrates, such as

paclitaxel, from the cancer cell. CBT-1 inhibits P-gp function, leading to increased intracellular

accumulation of paclitaxel and enhanced cytotoxicity.
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Mechanism of P-glycoprotein Inhibition by CBT-1

Cancer Cell

Paclitaxel (extracellular)

P-glycoprotein (P-gp)

Substrate

Paclitaxel (intracellular)

Increased Influx Efflux

ADP + PiMicrotubule Stabilization

CBT-1 (Tetrandrine)

Inhibition

ATP

Energy Source

Apoptosis
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Caption: CBT-1 inhibits the P-gp efflux pump, increasing intracellular paclitaxel concentration.

Downstream Signaling Pathways Affected by CBT-1
(Tetrandrine)
Preclinical studies have shown that Tetrandrine can also modulate key signaling pathways

involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. This

suggests that in addition to P-gp inhibition, Tetrandrine may have direct anti-cancer effects that

synergize with paclitaxel.
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Modulation of Pro-Survival Pathways by Tetrandrine
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Caption: Tetrandrine inhibits the PI3K/Akt and MAPK/ERK pro-survival signaling pathways.

Experimental Protocols
Rhodamine 123 Efflux Assay for P-glycoprotein
Function
This assay measures the function of the P-gp efflux pump by quantifying the intracellular

accumulation of the fluorescent P-gp substrate, rhodamine 123. Inhibition of P-gp by CBT-1 will

result in increased intracellular fluorescence.

Materials:

Cancer cell line of interest (e.g., a paclitaxel-resistant line overexpressing P-gp)

Complete cell culture medium
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Phosphate-Buffered Saline (PBS)

Rhodamine 123 (stock solution in DMSO)

CBT-1 (Tetrandrine)

Positive control P-gp inhibitor (e.g., Verapamil)

96-well black, clear-bottom microplate

Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

Protein quantification assay (e.g., BCA assay)

Protocol:

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a

confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

Treatment: Remove the culture medium and wash the cells once with warm PBS. Add fresh

medium containing the desired concentrations of CBT-1, verapamil (positive control), or

vehicle (DMSO) to the respective wells. Incubate for 1-2 hours at 37°C.

Rhodamine 123 Loading: After the pre-incubation, add rhodamine 123 to each well to a final

concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.

Efflux: Aspirate the medium containing rhodamine 123 and the inhibitors. Wash the cells

twice with ice-cold PBS to stop the efflux.

Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 15 minutes at 37°C

with gentle shaking.

Fluorescence Measurement: Measure the fluorescence intensity in each well using a

fluorescence plate reader (Ex: 485 nm, Em: 528 nm).
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Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein

concentration in each well.

Data Analysis: Normalize the fluorescence readings to the protein concentration for each

well. Compare the fluorescence in CBT-1 treated cells to the vehicle control. An increase in

fluorescence indicates inhibition of P-gp-mediated efflux.

In Vivo 99mTc-Sestamibi Imaging for P-glycoprotein
Function
99mTc-sestamibi is a radiolabeled substrate of P-gp. Inhibition of P-gp in vivo by CBT-1 will

lead to increased retention of 99mTc-sestamibi in P-gp-expressing tissues (e.g., tumors, liver).

Materials:

Tumor-bearing animal models (e.g., xenografts of P-gp overexpressing cancer cells)

CBT-1 (Tetrandrine) formulated for in vivo administration

99mTc-sestamibi

SPECT/CT scanner

Anesthesia (e.g., isoflurane)

Gamma counter

Protocol:

Animal Preparation: Anesthetize the tumor-bearing animal.

Baseline Imaging: Administer a bolus of 99mTc-sestamibi (typically via tail vein injection).

Perform dynamic SPECT/CT imaging for a defined period (e.g., 60-120 minutes) to establish

baseline uptake and clearance from the tumor and other organs.

CBT-1 Administration: Administer CBT-1 to the animal according to the desired treatment

protocol (e.g., oral gavage).
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Post-Treatment Imaging: At a specified time point after CBT-1 administration, repeat the

99mTc-sestamibi injection and SPECT/CT imaging as in the baseline scan.

Biodistribution (Optional): After the final imaging session, euthanize the animal and harvest

the tumor and other organs of interest (e.g., liver, kidneys, brain). Measure the radioactivity

in each tissue using a gamma counter.

Data Analysis:

Imaging Data: Reconstruct the SPECT/CT images and draw regions of interest (ROIs)

around the tumor and other organs. Generate time-activity curves (TACs) for each ROI.

Calculate the area under the curve (AUC) for the TACs to quantify tracer accumulation.

Compare the AUC values before and after CBT-1 treatment. An increased AUC post-

treatment indicates P-gp inhibition.

Biodistribution Data: Express the radioactivity in each tissue as a percentage of the

injected dose per gram of tissue (%ID/g). Compare the %ID/g values in CBT-1 treated

animals to control animals.
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Workflow for In Vitro Combination Studies
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Caption: A typical workflow for evaluating the in vitro synergy of CBT-1 and paclitaxel.
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In Vivo Xenograft Study Workflow
Workflow for In Vivo Xenograft Studies
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Caption: A standard workflow for assessing the in vivo efficacy of CBT-1 and paclitaxel.

Conclusion
The combination of CBT-1 (Tetrandrine) and paclitaxel represents a promising therapeutic

strategy to overcome P-glycoprotein-mediated multidrug resistance in cancer. The provided

data and protocols offer a solid foundation for researchers to further investigate this

combination's efficacy and mechanism of action. Future studies should focus on expanding the

evaluation to a broader range of cancer models and further elucidating the downstream

signaling effects of CBT-1 to optimize its clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1191603?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

